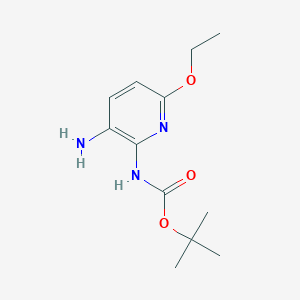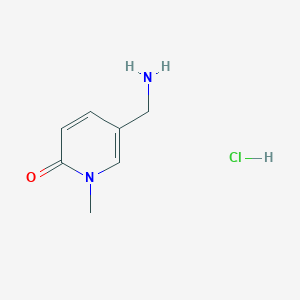
(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Descripción general
Descripción
“(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1220039-66-6. It has a molecular weight of 253.3 and its molecular formula is C12H19N3O3 . It is a brown solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O3/c1-5-17-9-7-6-8 (13)10 (14-9)15-11 (16)18-12 (2,3)4/h6-7H,5,13H2,1-4H3, (H,14,15,16) . The InChI code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them.Aplicaciones Científicas De Investigación
Medicinal Applications
Pyridine derivatives are known for their significant role in medicinal chemistry, with applications as anticonvulsant, antimicrobial, anticancer, and antidiabetic agents. Given the structural similarity, “(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” could potentially be explored for similar medicinal uses .
Therapeutic Applications
These compounds have been reported to possess therapeutic properties such as antihypertensive and antiulcer effects. Research into the specific compound may uncover similar therapeutic benefits .
Chemosensing Applications
Pyridine derivatives play an important role in chemosensing due to their ability to bind with various substances. This suggests that the compound could be useful in developing new chemosensors .
Biological Significance
The biological significance of pyridine derivatives is well-documented, with some compounds showing antibacterial properties. This indicates potential for “(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” in antibacterial research .
Synthesis of Bioactive Ligands
Pyridine derivatives are used to synthesize bioactive ligands which can act as efficient chemosensors. There’s a possibility that the compound could serve as a precursor or ligand in such syntheses .
Organic Synthesis Intermediates
Some pyridine derivatives are useful intermediates in organic synthesis. The compound could be investigated for its utility as an intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
tert-butyl N-(3-amino-6-ethoxypyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-5-17-9-7-6-8(13)10(14-9)15-11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZCIGYDZLPXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)

![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)

